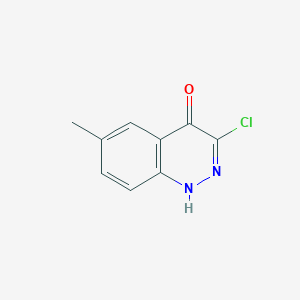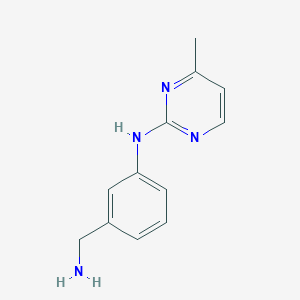
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an aminomethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine-2-amine.
Introduction of the Aminomethylphenyl Group: This step involves the reaction of the pyrimidine derivative with a suitable aminomethylphenyl reagent under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or as a drug candidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares the aminomethylphenyl group but has a different core structure.
N-(3-(Aminomethyl)phenyl)-4-fluorophenyl derivatives: These compounds have similar functional groups but differ in their substitution patterns.
Uniqueness
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and an aminomethylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H14N4 |
|---|---|
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)phenyl]-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4/c1-9-5-6-14-12(15-9)16-11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
CVUDAGWDPCWMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NC2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


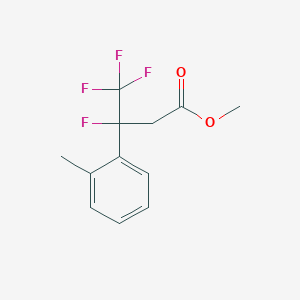
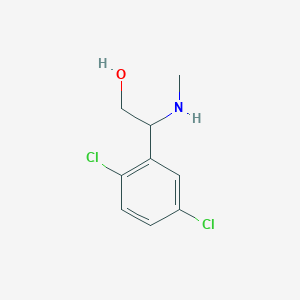
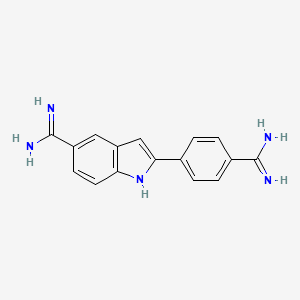
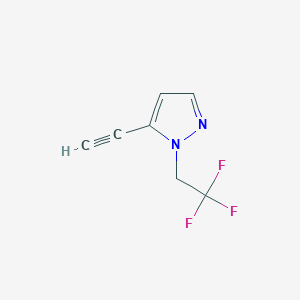

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




